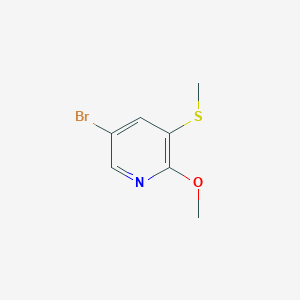
3-Bromo-5-fluoro-2-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-fluoro-2-methylbenzaldehyde is a chemical compound with the molecular formula C8H6BrFO . It is an aryl fluorinated building block .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C8H6BrFO/c1-5-2-6(4-11)8(10)7(9)3-5/h2-4H,1H3 . The molecular weight of this compound is 217.04 .Physical And Chemical Properties Analysis
The physical form of this compound is solid . The storage temperature is 2-8°C .Mécanisme D'action
3-Bromo-5-fluoro-2-methylbenzaldehyde is a versatile building block in the preparation of various organic compounds. It is used as a reagent in the synthesis of various organic compounds, such as alcohols, aldehydes, and amines. It is also used as a catalyst in the synthesis of polymers and other materials.
Biochemical and Physiological Effects
This compound is used in a wide range of biochemical and physiological research applications. It is used in the synthesis of fluorinated compounds, such as fluorinated alcohols and fluorinated aldehydes. It is also used as a reagent in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. Additionally, this compound can be used in the synthesis of polymers and other materials.
Avantages Et Limitations Des Expériences En Laboratoire
3-Bromo-5-fluoro-2-methylbenzaldehyde has several advantages in laboratory experiments. It is a versatile building block in the preparation of various organic compounds and is used in a wide range of applications. It can be used as a reagent in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. Additionally, it is relatively inexpensive and can be easily synthesized from bromine and 5-fluoro-2-methylbenzene.
However, this compound also has some limitations. It is highly flammable and can be toxic if inhaled or ingested. Additionally, it is corrosive and may cause skin and eye irritation. Therefore, it is important to take proper safety precautions when handling this compound in the laboratory.
Orientations Futures
In the future, 3-Bromo-5-fluoro-2-methylbenzaldehyde could be used in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. Additionally, it could be used in the synthesis of fluorinated compounds, such as fluorinated alcohols and fluorinated aldehydes. Furthermore, it could be used in the synthesis of polymers and other materials. Finally, it could be used in the development of new catalysts for organic reactions.
Méthodes De Synthèse
3-Bromo-5-fluoro-2-methylbenzaldehyde can be synthesized from the reaction of bromine and 5-fluoro-2-methylbenzene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of 50-60°C and a pressure of 0.1-1.0 MPa. The product is then isolated by distillation or extraction.
Applications De Recherche Scientifique
3-Bromo-5-fluoro-2-methylbenzaldehyde is used in a wide range of scientific research applications, such as organic synthesis, drug discovery, and in the preparation of polymers. It is also used as a reagent in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. Additionally, this compound is used in the synthesis of fluorinated compounds, such as fluorinated alcohols and fluorinated aldehydes.
Safety and Hazards
Propriétés
IUPAC Name |
3-bromo-5-fluoro-2-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c1-5-6(4-11)2-7(10)3-8(5)9/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZQMCBGYRYVJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-[(Dimethylamino)methylene]-5,6-dimethoxyindan-1-one](/img/structure/B6358800.png)
![3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid](/img/structure/B6358808.png)







![Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine](/img/structure/B6358888.png)

![Naphthalen-1-yl-(S)-[(1R)-phenylethylamino]-acetonitrile](/img/structure/B6358899.png)
